4-(7-methoxy-1-benzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one
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Overview
Description
4-(7-Methoxy-1-benzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one is a complex organic compound with a molecular formula of C20H16O4
Preparation Methods
The synthesis of 4-(7-methoxy-1-benzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Moiety: Starting with a suitable phenol derivative, the benzofuran ring is constructed through cyclization reactions.
Attachment of the Chromenone Structure: The chromenone structure is then introduced via condensation reactions, often using reagents like acetic anhydride and catalysts such as sulfuric acid.
Methoxylation and Methylation:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
4-(7-Methoxy-1-benzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(7-Methoxy-1-benzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(7-methoxy-1-benzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.
Comparison with Similar Compounds
4-(7-Methoxy-1-benzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one can be compared with similar compounds such as:
4-(7-Methoxy-1-benzofuran-2-yl)-6,8-dimethyl-2H-chromen-2-one: Similar structure but with different substitution patterns.
7-Methoxy-4-(7-methoxy-1-benzofuran-2-yl)-2H-chromen-2-one: Another related compound with variations in the chromenone structure.
4-(7-Methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl 2-thiophenecarboxylate: A derivative with additional functional groups.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
IUPAC Name |
4-(7-methoxy-1-benzofuran-2-yl)-7,8-dimethylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O4/c1-11-7-8-14-15(10-18(21)24-19(14)12(11)2)17-9-13-5-4-6-16(22-3)20(13)23-17/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJUHOHQPOSVHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(O3)C(=CC=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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